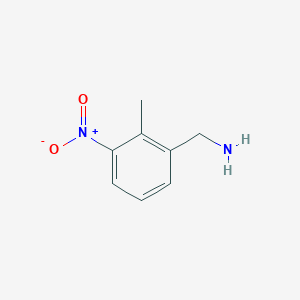

(2-Methyl-3-nitrophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

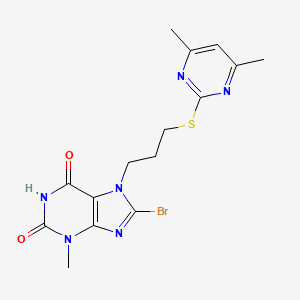

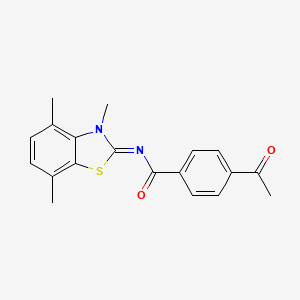

“(2-Methyl-3-nitrophenyl)methanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as "Methylnitronitrosamine hydrochloride (MNNHCl)". The compound is a colorless solid that is soluble in water and organic solvents.

Molecular Structure Analysis

The molecular weight of “this compound” is 166.18 . The InChI code for the compound is 1S/C8H10N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5,9H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 303.7±27.0 °C and a predicted density of 1.208±0.06 g/cm3 . The compound is a powder in its physical form .Aplicaciones Científicas De Investigación

N-Nitroso Compounds : N-Nitroso compounds, including those related to methanamines, are recognized as carcinogens. Their discovery was linked to industrial use and subsequent toxicological investigations (Lawley, 1990).

Photochemical Reaction Mechanisms : Research on 2-nitrobenzyl compounds, which include methanamine derivatives, has revealed complex photochemical reaction mechanisms. These findings are significant for applications in bioagent response determination (Il'ichev et al., 2004).

Luminescence Sensitization : Studies involving thiophenyl-derivatized nitrobenzoato antennas have explored their use in sensitizing Eu(III) and Tb(III) luminescence. This research has potential applications in creating luminescent materials with high quantum yields and lifetimes (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of Methanamines : An efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines, derivatives of methanamines, has been developed. This has implications in the creation of new chemical intermediates (Zhou et al., 2013).

Catalysts in Methanation : Methanamines, such as those derived from nitroarenes, have been studied for their role as catalysts in processes like the methanation of carbon dioxide (Garbarino et al., 2015).

Palladium-Catalyzed Methylation : Research into the methylation of nitroarenes using methanol has implications for the synthesis of N-methyl-arylamines, including those related to methanamines (Wang, Neumann, & Beller, 2019).

Quantum Chemical Insights : Studies have been conducted on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, providing insights into molecular stability, charge transfer, and photophysical properties, relevant to methanamine compounds (Khalid et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (2-Methyl-3-nitrophenyl)methanamine may also interact with various biological targets.

Mode of Action

It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.

Biochemical Pathways

Compounds based on a similar scaffold have been found to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

(2-methyl-3-nitrophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKQVUYBPWPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)

![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)